molecular formula C7H15NO2 B12301118 Ethyl N-N-butyl-D9-carbamate

Ethyl N-N-butyl-D9-carbamate

Cat. No.: B12301118
M. Wt: 154.25 g/mol
InChI Key: BQBKYSPXQYHTIP-IQXHHDLKSA-N
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Description

Ethyl N-N-butyl-D9-carbamate is a deuterium-labeled derivative of ethyl N-N-butyl-carbamate. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-N-butyl-D9-carbamate can be synthesized through various methods. One common approach involves the reaction of ethyl chloroformate with N-butylamine in the presence of a deuterium source. The reaction typically occurs under mild conditions, with the deuterium source ensuring the incorporation of deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-N-butyl-D9-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Scientific Research Applications

Ethyl N-N-butyl-D9-carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-N-butyl-D9-carbamate involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms in the compound allow for precise quantitation and tracking of the compound’s distribution and metabolism. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate quantitation and tracking in various studies, making it a valuable tool in drug development and other research fields .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

154.25 g/mol

IUPAC Name

ethyl N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)carbamate

InChI

InChI=1S/C7H15NO2/c1-3-5-6-8-7(9)10-4-2/h3-6H2,1-2H3,(H,8,9)/i1D3,3D2,5D2,6D2

InChI Key

BQBKYSPXQYHTIP-IQXHHDLKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)OCC

Canonical SMILES

CCCCNC(=O)OCC

Origin of Product

United States

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